An In-depth Technical Guide to 2-Chloro-1-(4-ethylphenyl)ethanone
An In-depth Technical Guide to 2-Chloro-1-(4-ethylphenyl)ethanone
CAS Number: 50690-09-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-1-(4-ethylphenyl)ethanone, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document delves into its chemical and physical properties, synthesis methodologies, safety considerations, and its significant applications in the pharmaceutical industry.
Compound Profile and Physicochemical Properties
2-Chloro-1-(4-ethylphenyl)ethanone is a solid, combustible organic compound with the empirical formula C₁₀H₁₁ClO.[1] It is a substituted acetophenone, a class of compounds known for their utility as building blocks in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 2-Chloro-1-(4-ethylphenyl)ethanone
| Property | Value | Source(s) |
| CAS Number | 50690-09-0 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 113 °C @ 4 Torr | [2] |
| Melting Point | 57-58 °C | [2] |
| Density | 1.0937 g/cm³ @ 20 °C | [2] |
| Flash Point | 125.1 °C | [2] |
| Solubility | Soluble in alcohol; not miscible or difficult to mix in water. | [3] |
Synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone: The Friedel-Crafts Acylation
The primary and most efficient method for the synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone is the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride.[1][4][5] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][5][6]
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation involves the formation of a highly reactive acylium ion as the electrophile.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
The causality behind this experimental choice lies in the high efficiency and selectivity of the Friedel-Crafts acylation for producing aryl ketones. The use of a strong Lewis acid like AlCl₃ is crucial for generating the acylium ion, which is a potent electrophile required to attack the electron-rich aromatic ring of ethylbenzene. The ethyl group on the benzene ring is an ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to less steric hindrance.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a self-validating system, where the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be purified and characterized using standard laboratory techniques.
Materials:
-
Ethylbenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry three-necked round-bottom flask
-
Magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas trap. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.[5]
-
Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.[5]
-
Following the addition of chloroacetyl chloride, add ethylbenzene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes.[5]
-
Reaction: After the complete addition of ethylbenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5][6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[5][6]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[6]
Applications in Drug Development
2-Chloro-1-(4-ethylphenyl)ethanone is a valuable intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). Its α-haloketone structure provides a reactive site for various nucleophilic substitution reactions, enabling the construction of more complex molecular frameworks.
Synthesis of Profen Drugs
While direct synthetic routes for specific drugs using 2-Chloro-1-(4-ethylphenyl)ethanone are not extensively detailed in publicly available literature, its structural similarity to intermediates used in the synthesis of profen drugs like Loxoprofen and Pranoprofen suggests its potential application. For instance, the synthesis of Loxoprofen involves the Friedel-Crafts reaction of a similar chloro-propionyl chloride with toluene.[7] A plausible synthetic pathway for a profen derivative from 2-Chloro-1-(4-ethylphenyl)ethanone is outlined below.
Caption: Plausible synthetic pathway to a profen derivative.
This logical relationship highlights the importance of 2-Chloro-1-(4-ethylphenyl)ethanone as a precursor. The chloro group serves as a leaving group, allowing for the introduction of other functional groups necessary for the final drug molecule.
Analytical Characterization
For a self-validating system, the identity and purity of the synthesized 2-Chloro-1-(4-ethylphenyl)ethanone must be confirmed through various analytical techniques.
Table 2: Spectroscopic Data for Structurally Similar Compounds
| Technique | Compound | Key Signals | Source(s) |
| ¹H NMR | 2-Chloro-1-(4-chlorophenyl)ethanone | δ 7.88 (d, J = 8.6 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 4.64 (s, 2H) | [8] |
| ¹³C NMR | 2-Chloro-1-(4-chlorophenyl)ethanone | δ 190.1, 140.6, 132.5, 130.0, 129.3, 45.7 | [8] |
| IR (KBr) | 2-Chloro-1-(4-chlorophenyl)ethanone | ν: 1691 (C=O), 1589, 1399, 1213, 1093, 997, 818 cm⁻¹ | [8] |
Safety and Handling
2-Chloro-1-(4-ethylphenyl)ethanone is a combustible solid and should be handled with appropriate safety precautions in a well-ventilated area.[1] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
2-Chloro-1-(4-ethylphenyl)ethanone, with its CAS number 50690-09-0, is a pivotal intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation is a well-established and efficient method. The compound's reactivity makes it a valuable precursor in the pharmaceutical industry, particularly for the synthesis of anti-inflammatory drugs. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile chemical.
References
-
High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]
- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Synthetic method for pranoprofen - CN103864804B - Google Patents. (n.d.).
- Process for preparing loxoprofen sodium - CN1294115A - Google Patents. (n.d.).
-
THE REACTION OF ACYL CHLORIDES WITH BENZENE. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]
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2-chloro-1-(4-methylphenyl)ethanone - 4209-24-9, C9H9ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 7, 2026, from [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
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Friedel-Crafts acylation (video) | Khan Academy. (n.d.). Retrieved January 7, 2026, from [Link]
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2-Chloro-1-(4-chlorophenyl)ethanone - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
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2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
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